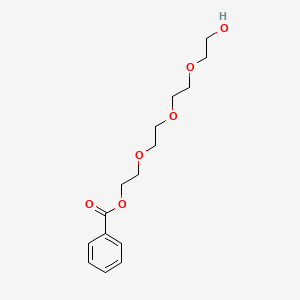
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- is an organic compound with the molecular formula C9H20O5. It is a colorless to slightly yellow liquid that is soluble in most organic solvents, such as alcohols, ethers, and ketones . This compound is also known by several other names, including 3,6,9,12-tetraoxotridecanol and tetraethylene glycol methyl ether .
Vorbereitungsmethoden
The preparation of 2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- typically involves the acid-catalyzed reaction of propylene oxide and ethylene glycol . The specific steps include reacting propylene oxide and ethylene glycol at a certain temperature and pressure to generate the target product . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient synthesis of the compound.
Analyse Chemischer Reaktionen
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction reactions .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various chemical reactions. In biology and medicine, it may be used in the synthesis of pharmaceuticals and other biologically active compounds. In industry, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- can be compared with other similar compounds, such as tetraethylene glycol monomethyl ether and methyltetraglycol ether . These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- lies in its specific molecular structure and the resulting chemical and physical properties .
Eigenschaften
CAS-Nummer |
127017-97-4 |
|---|---|
Molekularformel |
C15H22O6 |
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl benzoate |
InChI |
InChI=1S/C15H22O6/c16-6-7-18-8-9-19-10-11-20-12-13-21-15(17)14-4-2-1-3-5-14/h1-5,16H,6-13H2 |
InChI-Schlüssel |
WHHVSGJUOCTHJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
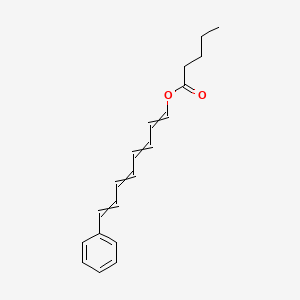
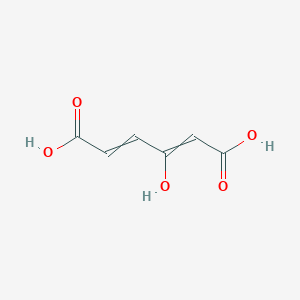

![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
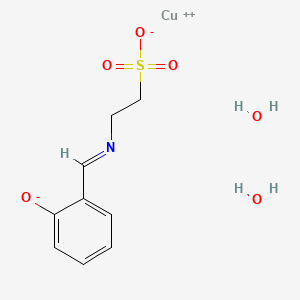
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
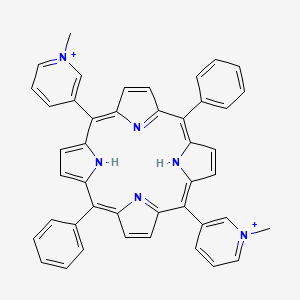
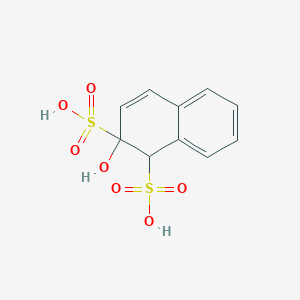
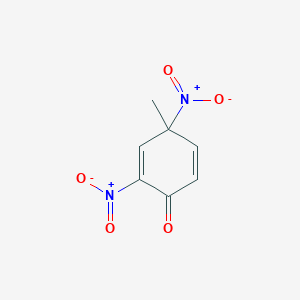
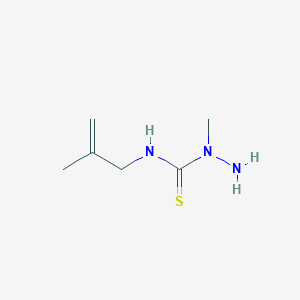
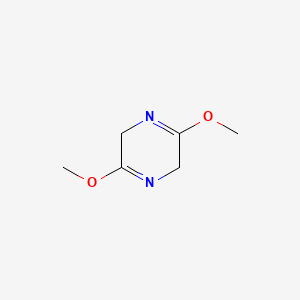
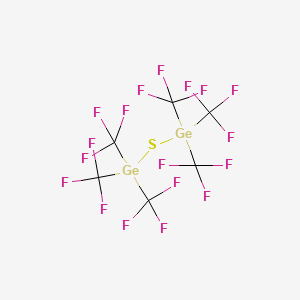
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
